molecular formula C18H20N4O3 B2705454 N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415465-25-5

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2705454
CAS No.: 2415465-25-5
M. Wt: 340.383
InChI Key: QVUOGVWNCNPARL-UHFFFAOYSA-N
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Description

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and acetic anhydride.

    Acetylation: The first step involves the acetylation of 2-methoxyaniline to form 5-acetamido-2-methoxyaniline.

    Cyclization: This intermediate undergoes cyclization with a suitable reagent like formamide or its derivatives to form the quinazoline ring.

    Amidation: The final step involves the amidation of the quinazoline derivative with an appropriate carboxylic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a tetrahydroquinazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinazoline derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its quinazoline core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the acetamido and methoxy groups enhances its binding affinity to specific enzymes and receptors.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the acetamido and methoxy groups enhance its specificity and binding affinity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A basic structure found in many biologically active compounds.

    Gefitinib: An anti-cancer drug with a quinazoline core.

    Erlotinib: Another anti-cancer agent with a similar structure.

Uniqueness

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to the specific substitution pattern on the quinazoline ring. The presence of the acetamido and methoxy groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11(23)21-12-7-8-16(25-2)15(9-12)22-18(24)17-13-5-3-4-6-14(13)19-10-20-17/h7-10H,3-6H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUOGVWNCNPARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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